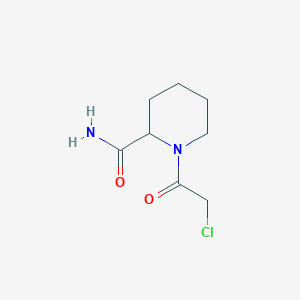1-(2-Chloroacetyl)piperidine-2-carboxamide
CAS No.: 1008495-19-9
Cat. No.: VC5468485
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1008495-19-9 |
|---|---|
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 204.65 |
| IUPAC Name | 1-(2-chloroacetyl)piperidine-2-carboxamide |
| Standard InChI | InChI=1S/C8H13ClN2O2/c9-5-7(12)11-4-2-1-3-6(11)8(10)13/h6H,1-5H2,(H2,10,13) |
| Standard InChI Key | IIKBHYWROBDIRR-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)N)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
1-(2-Chloroacetyl)piperidine-2-carboxamide belongs to the piperidine class of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of 204.65 g/mol. The IUPAC name, 1-(2-chloroacetyl)piperidine-2-carboxamide, reflects its functional groups: a chloroacetyl moiety (-CO-CH₂-Cl) at the piperidine nitrogen and a carboxamide (-CONH₂) at the second carbon of the ring (Figure 1).
Key Structural Attributes:
-
Chloroacetyl Group: Enhances electrophilic reactivity, enabling nucleophilic substitution reactions.
-
Carboxamide Group: Contributes to hydrogen bonding, critical for interactions with biological targets like enzymes .
-
Piperidine Core: Provides conformational rigidity and influences pharmacokinetic properties such as solubility and membrane permeability.
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(2-chloroacetyl)piperidine-2-carboxamide typically involves acylation and amidation steps, as outlined below:
-
N-Chloroacetylation of Piperidine:
Piperidine derivatives react with chloroacetyl chloride in tetrahydrofuran (THF) under reflux to form 1-(2-chloroacetyl)piperidine intermediates. For example, piperidine-3-carboxylic acid undergoes acylation with chloroacetyl chloride (1:1.5 molar ratio) in THF at reflux for 2 hours, yielding 1-(2-chloroacetyl)piperidine-3-carboxylic acid with 81% efficiency . -
Amide Formation:
The carboxylic acid intermediate is converted to the carboxamide via activation with dicyclohexylcarbodiimide (DCC) and reaction with ammonium bicarbonate. This step achieves a 70–85% yield, depending on reaction conditions .
Optimization Considerations:
-
Solvent Choice: THF outperforms acetonitrile (MeCN) in accelerating reaction kinetics .
-
Temperature Control: Reflux conditions reduce reaction time from 48 hours (at -20°C) to 2 hours .
Spectroscopic Confirmation
The structure of 1-(2-chloroacetyl)piperidine-2-carboxamide is validated using:
-
FT-IR: Peaks at 3350 cm⁻¹ (-NH stretch), 1830 cm⁻¹ (carbonyl of chloroacetyl), and 2500 cm⁻¹ (amide C=O) .
-
¹H NMR: Multiplet signals at δ 1.77–1.97 ppm (piperidine protons), singlet at δ 3.67 ppm (methylene group), and δ 5.81 ppm (-NH) .
-
¹³C NMR: Lactone carbonyl at δ 161 ppm, aromatic carbons (δ 155–116 ppm), and methylene carbon at δ 49 ppm .
Biological Activity and Therapeutic Applications
α-Glucosidase and α-Amylase Inhibition
In vitro assays demonstrate the compound’s potential as an antidiabetic agent. Derivatives of 1-(2-chloroacetyl)piperidine-2-carboxamide exhibit dose-dependent inhibition of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion .
| Compound | IC₅₀ (μg/ml) α-Glucosidase | IC₅₀ (μg/ml) α-Amylase |
|---|---|---|
| 4C1 | 74.5 | 118.3 |
| Acarbose* | 61.89 | 114.9 |
*Acarbose is a standard antidiabetic drug .
The derivative 4C1 (1-(-(2-oxo-2H-chromen-6-yl)amino)acetyl)piperidine-2-carbonitrile) shows near-equivalent efficacy to acarbose, suggesting its utility in managing postprandial hyperglycemia .
Role in DPP-IV Inhibition
The compound serves as an intermediate in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin . DPP-IV regulates glucose metabolism by degrading incretin hormones, and its inhibition enhances insulin secretion. The nitrile group in related derivatives (e.g., 2(S)-cyanopyrrolidine) improves binding affinity and oral bioavailability .
Research Advancements and Future Directions
Neurological Applications
The carboxamide group’s hydrogen-bonding capacity facilitates interactions with neurotransmitter receptors. Preliminary studies suggest utility in designing neuroprotective agents, though in vivo validation is pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume